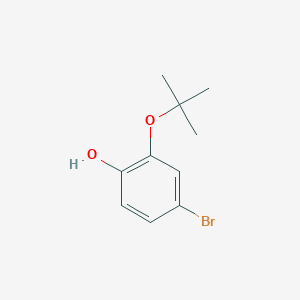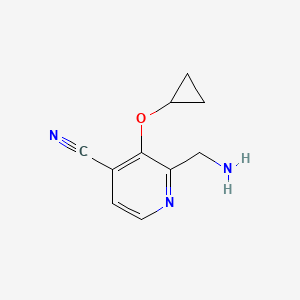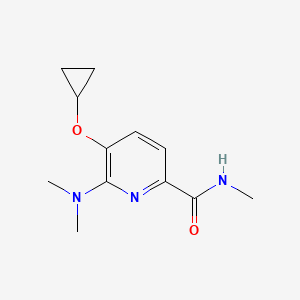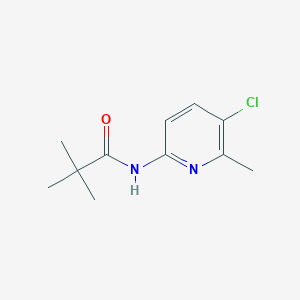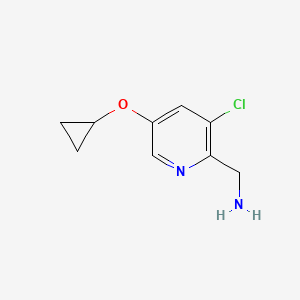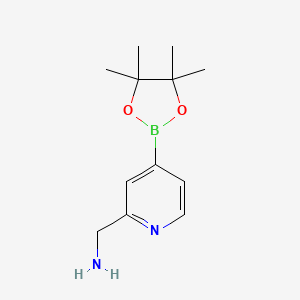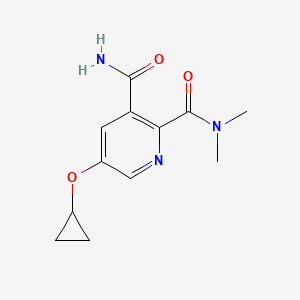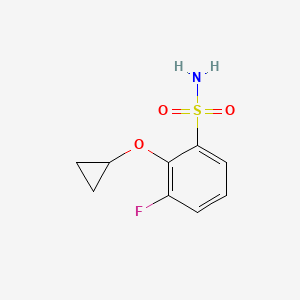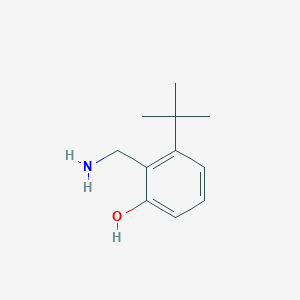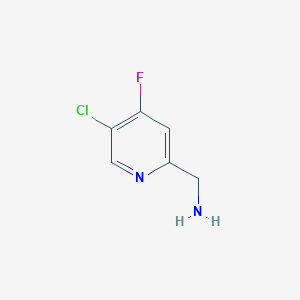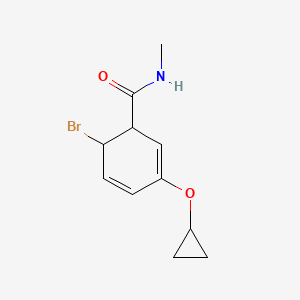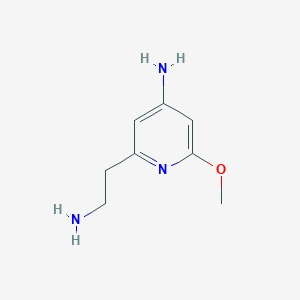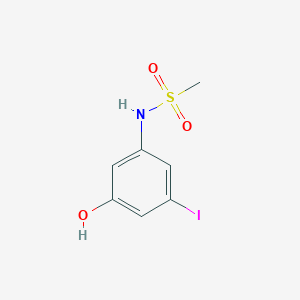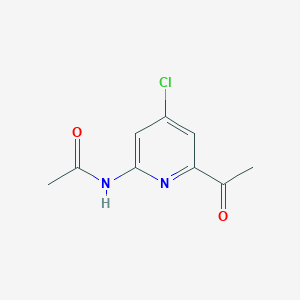
N-(6-Acetyl-4-chloropyridin-2-YL)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Acetyl-4-chloropyridin-2-YL)acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group and a chlorine atom attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Acetyl-4-chloropyridin-2-YL)acetamide typically involves the acetylation of 6-chloro-2-aminopyridine. The reaction is carried out using acetic anhydride in the presence of a base such as sodium acetate. The reaction conditions usually involve heating the mixture to promote the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: N-(6-Acetyl-4-chloropyridin-2-YL)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of N-(6-substituted-4-chloropyridin-2-YL)acetamide derivatives.
Oxidation Reactions: Formation of N-(6-acetyl-4-chloropyridin-2-YL)carboxylic acid.
Reduction Reactions: Formation of N-(6-acetyl-4-chloropyridin-2-YL)ethanol.
科学研究应用
N-(6-Acetyl-4-chloropyridin-2-YL)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
作用机制
The mechanism of action of N-(6-Acetyl-4-chloropyridin-2-YL)acetamide involves its interaction with specific molecular targets. The acetyl group and the chlorine atom on the pyridine ring play crucial roles in its binding affinity and activity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects .
相似化合物的比较
N-(6-Chloro-pyridin-2-yl)-acetamide: Similar structure but lacks the acetyl group on the pyridine ring.
N-(4-Chloropyridin-2-yl)acetamide: Similar structure but with the chlorine atom at a different position on the pyridine ring.
Uniqueness: N-(6-Acetyl-4-chloropyridin-2-YL)acetamide is unique due to the presence of both the acetyl group and the chlorine atom on the pyridine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
1393534-15-0 |
|---|---|
分子式 |
C9H9ClN2O2 |
分子量 |
212.63 g/mol |
IUPAC 名称 |
N-(6-acetyl-4-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H9ClN2O2/c1-5(13)8-3-7(10)4-9(12-8)11-6(2)14/h3-4H,1-2H3,(H,11,12,14) |
InChI 键 |
FXKWZTAPLOESIN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=CC(=C1)Cl)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


